4-Methylquinazolin-2(1H)-one 4-Methylquinazolin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 34790-24-4
VCID: VC3784320
InChI: InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12)
SMILES: CC1=C2C=CC=CC2=NC(=O)N1
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol

4-Methylquinazolin-2(1H)-one

CAS No.: 34790-24-4

Cat. No.: VC3784320

Molecular Formula: C9H8N2O

Molecular Weight: 160.17 g/mol

* For research use only. Not for human or veterinary use.

4-Methylquinazolin-2(1H)-one - 34790-24-4

Specification

CAS No. 34790-24-4
Molecular Formula C9H8N2O
Molecular Weight 160.17 g/mol
IUPAC Name 4-methyl-3H-quinazolin-2-one
Standard InChI InChI=1S/C9H8N2O/c1-6-7-4-2-3-5-8(7)11-9(12)10-6/h2-5H,1H3,(H,10,11,12)
Standard InChI Key RLLNOZZVLWEBBI-UHFFFAOYSA-N
SMILES CC1=C2C=CC=CC2=NC(=O)N1
Canonical SMILES CC1=C2C=CC=CC2=NC(=O)N1

Introduction

Chemical Identity and Physical Properties

4-Methylquinazolin-2(1H)-one, also known as 4-methyl-3H-quinazolin-2-one, is a heterocyclic compound featuring a quinazolinone core structure with a methyl substituent at the 4-position. Its properties are summarized in the following table:

PropertyValue
CAS Number34790-24-4
Molecular FormulaC₉H₈N₂O
Molecular Weight160.17300 g/mol
Density1.26 g/cm³
Exact Mass160.06400
LogP1.64380
Polar Surface Area (PSA)46.01000
Index of Refraction1.644

The compound belongs to the broader class of quinazolinone derivatives, which are known for their diverse pharmacological activities . Unlike the more commonly studied 4(3H)-quinazolinone derivatives, 4-Methylquinazolin-2(1H)-one features the carbonyl group at the 2-position rather than the 4-position, which may confer different biological properties and chemical reactivity.

Structural Characteristics and Stability

Chemical Structure

4-Methylquinazolin-2(1H)-one consists of a benzene ring fused with a pyrimidine ring, forming the quinazoline core structure. The compound features a carbonyl group at the 2-position and a methyl substituent at the 4-position. This structural arrangement distinguishes it from the more commonly studied 4(3H)-quinazolinones, where the carbonyl group is located at the 4-position.

Stability Profile

The quinazolinone ring system, to which 4-Methylquinazolin-2(1H)-one belongs, is reported to be remarkably stable under various chemical conditions. Studies on related quinazolinone structures have demonstrated that these compounds are resistant to oxidation, reduction, and hydrolysis reactions. This inherent stability contributes to their pharmaceutical potential, as it suggests favorable metabolic profiles in biological systems .

As noted in research on related quinazolinone structures: "It has already been found and reported that the quinazolinone ring is quite stable towards oxidation, reduction and hydrolysis reactions. No reactions of ring degradation via simple chemical oxidation have been cited till date" . This stability is a key factor in the pharmaceutical development of quinazolinone-based drugs.

ActivitySupporting Evidence from Quinazolinone Class
AntimicrobialQuinazolinones with 3-substitution demonstrate activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains
Anti-inflammatoryThe quinazolinone scaffold can modulate inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines
AnticonvulsantNumerous quinazolinone derivatives have shown potent anticonvulsant activity in preclinical models
AnticancerSome quinazolinone derivatives exhibit anticancer properties, potentially through various mechanisms including kinase inhibition
AntileishmanialCertain quinazolinone hybrids show activity against leishmaniasis parasites

Structure-Activity Relationships

The pharmacological activity of quinazolinone compounds is significantly influenced by their substitution patterns. For 4-Methylquinazolin-2(1H)-one, the methyl group at the 4-position and the 2(1H)-one structure may confer specific biological properties distinct from other quinazolinone isomers.

Studies on related compounds suggest that:

  • The presence of the methyl group at position 4 may enhance metabolic stability by resisting oxidative demethylation, as observed with other methylated quinazolinones.

  • The 2(1H)-one structure provides a potential hydrogen bond donor/acceptor site that could influence receptor interactions and binding affinity.

  • The unsubstituted 3-position presents an opportunity for further derivatization to enhance specific biological activities, as 3-substituted quinazolinones often show enhanced antimicrobial properties .

Comparative Analysis with Related Compounds

Comparison with 4(3H)-Quinazolinones

While 4-Methylquinazolin-2(1H)-one features its carbonyl group at the 2-position, the more extensively studied 4(3H)-quinazolinones have their carbonyl at the 4-position. This structural difference likely results in distinct pharmacological profiles:

Property4-Methylquinazolin-2(1H)-one4(3H)-Quinazolinones
Hydrogen bonding patternNH at 1-position, C=O at 2-positionNH at 3-position, C=O at 4-position
Common biological activitiesPredicted to have potential antimicrobial, anti-inflammatory propertiesWell-documented antimicrobial, anticonvulsant, anticancer activities
Synthetic accessibilityLimited information on specific synthetic routesMultiple established synthetic pathways
Clinical applicationsResearch stageSeveral approved drugs (e.g., methaqualone)

Comparison with 7-Bromo-2-methylquinazolin-4(3H)-one

7-Bromo-2-methylquinazolin-4(3H)-one represents another quinazolinone derivative with different substitution patterns compared to 4-Methylquinazolin-2(1H)-one:

Feature4-Methylquinazolin-2(1H)-one7-Bromo-2-methylquinazolin-4(3H)-one
Molecular weight160.17 g/mol239.07 g/mol
Substitution patternMethyl at 4-position, carbonyl at 2-positionMethyl at 2-position, bromo at 7-position, carbonyl at 4-position
Reported biological activitiesLimited specific dataAntimicrobial activity against Pseudomonas aeruginosa, anti-inflammatory effects

Research Applications and Future Directions

Structure Optimization Strategies

Future research might focus on:

  • Derivatization at the 3-position: Introduction of various substituents at the 3-position could enhance specific biological activities, as observed with other quinazolinones .

  • Exploration of hybrid molecules: Combining 4-Methylquinazolin-2(1H)-one with other bioactive moieties could yield novel compounds with enhanced or synergistic activities, similar to the quinazolinone hybrids described for antileishmanial activity .

  • Investigation of isosteric replacements: Replacing the methyl group or altering the position of substituents could provide insights into structure-activity relationships.

Analytical Methods and Characterization

Characterization of 4-Methylquinazolin-2(1H)-one and its derivatives would typically involve:

  • Spectroscopic analysis: NMR spectroscopy (¹H and ¹³C), IR spectroscopy, and mass spectrometry are essential for structural confirmation and purity assessment. Based on related compounds, characteristic spectral features might include carbonyl stretching bands around 1688 cm⁻¹ in IR spectra .

  • Chromatographic methods: HPLC and TLC can be used for purity determination and quantitative analysis, similar to methods employed for related quinazolinone compounds .

  • X-ray crystallography: This technique would provide definitive confirmation of the three-dimensional structure and crystal packing arrangements.

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